Impureza alfa-hidroxi de Prasugrel

Descripción general

Descripción

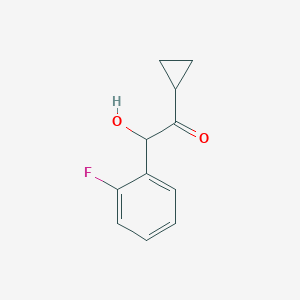

1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Prasugrel

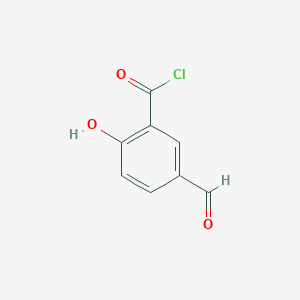

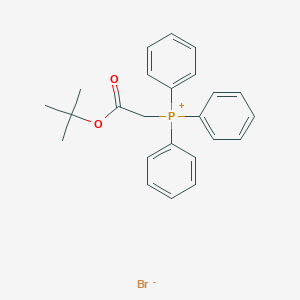

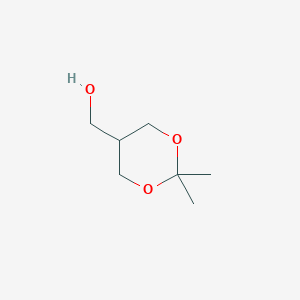

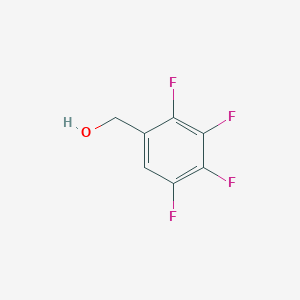

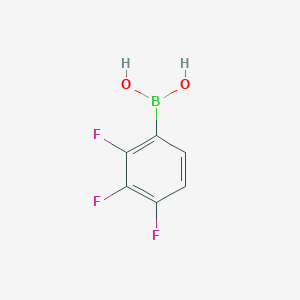

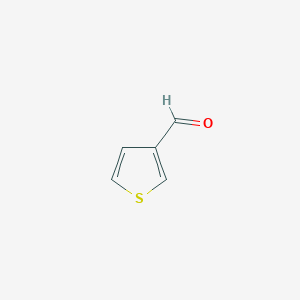

La impureza alfa-hidroxi de Prasugrel es un intermedio sintético útil en la síntesis de Prasugrel . Prasugrel es un antagonista del receptor ADP de tienopiridina que se utiliza para el tratamiento de enfermedades cardiovasculares . La síntesis de prasugrel implica varios pasos, incluida la N-protección, la sustitución de ácido bórico y la N-sustitución .

Mejora de la síntesis de Prasugrel

Las impurezas en la this compound pueden proporcionar un acceso mejorado a prasugrel . El rendimiento total de la ruta es del 50% para siete pasos . Otras aplicaciones de este proceso están bajo investigación .

Ingrediente farmacéutico activo (API)

Como ingrediente farmacéutico activo (API), la this compound juega un papel fundamental en el desarrollo de productos farmacéuticos de vanguardia . Su naturaleza versátil permite a los investigadores explorar su potencial en la síntesis de nuevos candidatos a fármacos .

Enfocando las enfermedades cardiovasculares

Prasugrel, que se puede sintetizar utilizando la this compound, se usa ampliamente como un importante antagonista del receptor ADP de tienopiridina para el tratamiento de enfermedades cardiovasculares . Ofrece un nivel de inhibición de la agregación plaquetaria más seguro, alto, rápido y consistente en comparación con medicamentos similares

Safety and Hazards

Mecanismo De Acción

Target of Action

Prasugrel alpha-Hydroxy Impurity, also known as 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxy-ethanone, primarily targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in blood clot formation .

Mode of Action

This compound is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . The active metabolite of Prasugrel alpha-Hydroxy Impurity irreversibly binds to P2Y12 type ADP receptors on platelets . This prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The inhibition of the P2Y12 receptor disrupts the ADP-mediated activation pathway of platelets. This prevents the aggregation of platelets, a key step in the formation of blood clots . The downstream effects include a reduction in thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI) .

Pharmacokinetics

Prasugrel, the parent drug, has a bioavailability of ≥79% . It is also mentioned that the elimination half-life is approximately 7 hours . The compound is excreted via urine and feces .

Result of Action

The result of the action of Prasugrel alpha-Hydroxy Impurity is a reduction in platelet aggregation. This leads to a decrease in the risk of thrombotic cardiovascular events in patients with certain heart conditions . It should be noted that this compound may also increase the risk of bleeding events .

Propiedades

IUPAC Name |

1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7,11,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIRUKGYDUOZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you detail the synthetic process for 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone outlined in the research?

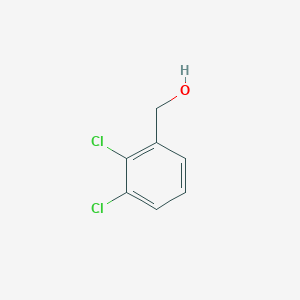

A2: The research outlines a novel synthetic pathway for 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone, starting with o-fluorobenzaldehyde. [] The process involves several steps:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)

![Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B150959.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid](/img/structure/B150964.png)

![2-[(Trimethylsilanyl)methyl]-pyrazine](/img/structure/B150966.png)